D2 Receptor Enantiomeric Stereoselectivity: (+)-Butaclamol vs. (−)-Butaclamol and Other Neuroleptic Enantiomer Pairs
In a systematic screen of eight neuroleptic enantiomer pairs tested for inhibition of [³H]spiperone binding to calf caudate nucleus homogenates, (+)-butaclamol exhibited the highest stereoselectivity ratio ever recorded, with a Ki for (−)-butaclamol that was 3,000 times higher than that for (+)-butaclamol [1]. This stereochemical discrimination far surpasses that of any other rigid or flexible neuroleptic tested in the same study: the next highest ratio was dexclamol at 151, followed by (+)-isobutaclamol at 146. The authors concluded that the neuroleptic receptor is 'highly stereoselective for the rigid butaclamol derivatives, but much less so for the flexible neuroleptics' [1]. This extreme stereospecificity establishes (+)-butaclamol as the gold standard for defining stereoselective dopamine D2 receptor binding in any experimental system.
| Evidence Dimension | Ki ratio of (−)-enantiomer to (+)-enantiomer for inhibition of [³H]spiperone binding to dopamine D2 receptors |
|---|---|
| Target Compound Data | (+)-Butaclamol/(−)-butaclamol Ki ratio = 3,000 (absolute Ki values for (+)-butaclamol not reported in this paper; the ratio was calculated from competition curves) |
| Comparator Or Baseline | Dexclamol/(−)-analogue = 151; (+)-isobutaclamol/(−)-isobutaclamol = 146; (−)-CTC/(+)-CTC = 109; (−)-centbutindole/(+)-centbutindole = 20; S(+)-octoclothepin/R(−)-octoclothepin = 11 |
| Quantified Difference | (+)-Butaclamol stereoselectivity ratio is 19.9-fold higher than the next most stereoselective pair (dexclamol, 151) |
| Conditions | [³H]spiperone displacement assay; crude homogenates of calf caudate nucleus; eight enantiomer pairs tested simultaneously under identical conditions (Seeman et al., 1979) |
Why This Matters
This 3,000-fold enantiomeric selectivity ratio is the largest ever documented for a dopamine D2 antagonist, meaning that (+)-butaclamol provides the highest signal-to-noise separation between specific D2 binding and non-specific background when used alongside its inactive (−)-enantiomer as a control.
- [1] Seeman P, Westman K, Protiva M, Jílek J, Jain PC, Saxena AK, Anand N, Humber L, Philipp A. Neuroleptic receptors: stereoselectivity for neuroleptic enantiomers. Eur J Pharmacol. 1979 Jun 15;56(3):247-51. doi: 10.1016/0014-2999(79)90177-8. PMID: 38971. View Source
